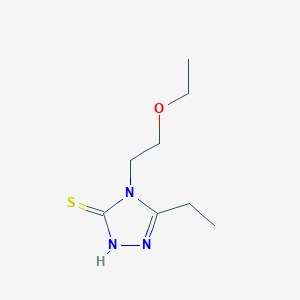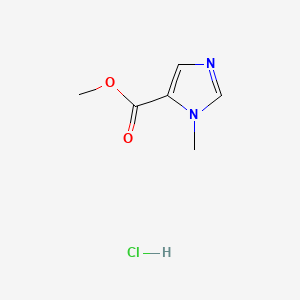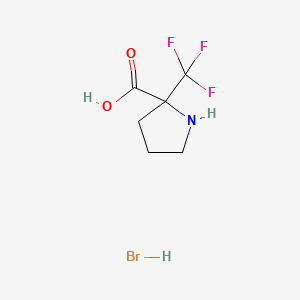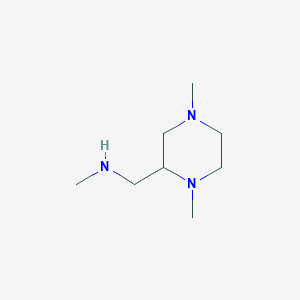![molecular formula C7H13NO B15300409 Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol: is a chiral compound with a unique bicyclic structure It is a member of the pyrrolidine family, which is known for its diverse biological activities and applications in various fields of science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Reduction: The next step often involves the reduction of the intermediate compound to obtain the desired rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol. Common reducing agents used in this step include sodium borohydride or lithium aluminum hydride.
Purification: The final step involves the purification of the compound using techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: Researchers use this compound to study its biological activities and interactions with various biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the industry.
Mecanismo De Acción
The mechanism of action of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol can be compared with other similar compounds, such as:
rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol: This compound has a similar bicyclic structure but differs in the presence of an additional oxygen atom in the ring.
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: This compound has a similar pyrrolidine core but contains a different functional group, leading to distinct chemical and biological properties.
The uniqueness of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-8-6-3-1-2-5(6)7/h5-9H,1-4H2/t5-,6+,7+/m0/s1 |
Clave InChI |
OMTDZTIZMPWNBU-RRKCRQDMSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H](C1)NC[C@H]2O |
SMILES canónico |
C1CC2C(C1)NCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)



![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)



![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)

![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)

